molecular formula C13H20O3 B15170708 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione CAS No. 918399-22-1

2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione

Cat. No.: B15170708
CAS No.: 918399-22-1
M. Wt: 224.30 g/mol
InChI Key: LTTMMOQNYKBVKI-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione is an organic compound with the molecular formula C13H20O3 It is a cycloheptane derivative featuring two ketone groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptane-1,3-dione and 3-oxopentyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cycloheptane-1,3-dione, followed by the addition of 3-oxopentyl bromide.

    Solvent: The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Temperature: The reaction mixture is typically heated to reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione involves its interaction with various molecular targets, primarily through its ketone groups. These groups can form hydrogen bonds or covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(3-oxopentyl)cyclohexane-1,3-dione
  • 2-Methyl-2-(3-oxopentyl)cyclopentanedione
  • 2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dione

Uniqueness

2-Methyl-2-(3-oxopentyl)cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

918399-22-1

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-2-(3-oxopentyl)cycloheptane-1,3-dione

InChI

InChI=1S/C13H20O3/c1-3-10(14)8-9-13(2)11(15)6-4-5-7-12(13)16/h3-9H2,1-2H3

InChI Key

LTTMMOQNYKBVKI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1(C(=O)CCCCC1=O)C

Origin of Product

United States

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